molecular formula C26H25FN6O2 B12418264 Ripk1-IN-9

Ripk1-IN-9

Cat. No.: B12418264
M. Wt: 472.5 g/mol
InChI Key: NFZIVWWKQSSLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ripk1-IN-9 is a small molecule inhibitor that targets receptor-interacting protein kinase 1 (RIPK1), a key mediator of cell death and inflammation. RIPK1 plays a crucial role in regulating necroptosis, a form of programmed cell death, and is involved in various inflammatory and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted pyridine derivative, followed by a series of functional group transformations to introduce the desired substituents. The final step involves coupling the intermediate with a suitable amine or other nucleophile under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ripk1-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Ripk1-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the role of RIPK1 in various biochemical pathways.

    Biology: Employed in cell-based assays to investigate the mechanisms of necroptosis and other forms of cell death.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, as well as certain types of cancer.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1

Mechanism of Action

Ripk1-IN-9 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, and the pathways involved are primarily related to necroptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high selectivity and potency for RIPK1, making it a valuable tool for studying the specific roles of RIPK1 in various biological processes. Its distinct binding mode and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .

Properties

Molecular Formula

C26H25FN6O2

Molecular Weight

472.5 g/mol

IUPAC Name

3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[(2-cyclopentyloxy-5-fluorophenyl)methyl]-7,8-dihydro-1,6-naphthyridin-5-one

InChI

InChI=1S/C26H25FN6O2/c27-19-5-6-23(35-20-3-1-2-4-20)18(11-19)15-32-9-8-22-21(25(32)34)12-17(14-29-22)16-7-10-33-24(13-16)30-26(28)31-33/h5-7,10-14,20H,1-4,8-9,15H2,(H2,28,31)

InChI Key

NFZIVWWKQSSLRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)F)CN3CCC4=C(C3=O)C=C(C=N4)C5=CC6=NC(=NN6C=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.